
2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-5-YL)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-5-YL)acetamide: is a heterocyclic organic compound featuring a benzoxazole ring fused with an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-5-YL)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with chloroacetic acid, followed by cyclization to form the benzoxazole ring. The subsequent acylation with acetic anhydride yields the target compound.
Reaction Conditions:
Temperature: Typically between 80-120°C.
Catalysts: Acidic or basic catalysts may be used to facilitate cyclization.
Solvents: Common solvents include ethanol, methanol, or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into corresponding alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents (alkyl halides).
Major Products
Oxidation: Formation of benzoxazole-2,3-dione derivatives.
Reduction: Formation of benzoxazole-2,3-dihydro derivatives.
Substitution: Formation of halogenated or alkylated benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-5-YL)acetamide serves as a versatile intermediate for the preparation of more complex molecules. Its reactivity allows for the construction of diverse chemical libraries for drug discovery.
Biology
The compound exhibits potential biological activities, including antimicrobial and anticancer properties. It is often studied for its ability to inhibit specific enzymes or interact with biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. These derivatives may act as enzyme inhibitors, receptor modulators, or signaling pathway regulators.
Industry
In the materials science industry, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Wirkmechanismus
The mechanism of action of 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-5-YL)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can alter cellular pathways, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Oxo-2,3-dihydro-1,3-benzothiazol-5-YL)acetamide
- 2-(2-Oxo-2,3-dihydro-1,3-benzimidazol-5-YL)acetamide
- 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-6-YL)acetamide
Uniqueness
Compared to similar compounds, 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-5-YL)acetamide is unique due to its specific substitution pattern on the benzoxazole ring, which can influence its reactivity and biological activity. The position of the acetamide group can affect the compound’s ability to interact with molecular targets, making it a valuable scaffold for drug design and development.
Eigenschaften
Molekularformel |
C9H8N2O3 |
|---|---|
Molekulargewicht |
192.17 g/mol |
IUPAC-Name |
2-(2-oxo-3H-1,3-benzoxazol-5-yl)acetamide |
InChI |
InChI=1S/C9H8N2O3/c10-8(12)4-5-1-2-7-6(3-5)11-9(13)14-7/h1-3H,4H2,(H2,10,12)(H,11,13) |
InChI-Schlüssel |
AELJPUYVSCPBJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1CC(=O)N)NC(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


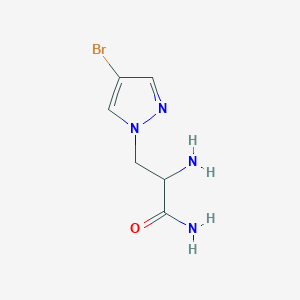

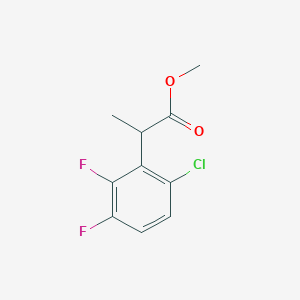
![1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B13074744.png)
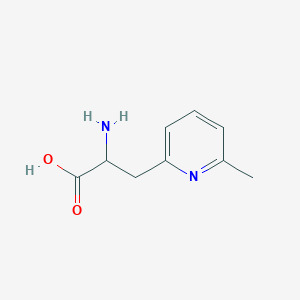
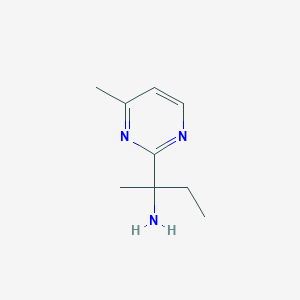
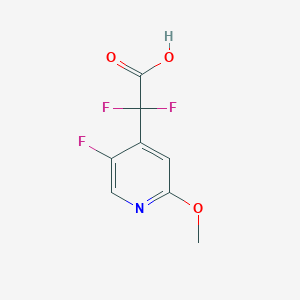

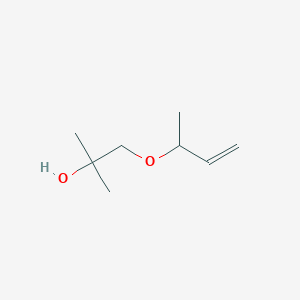
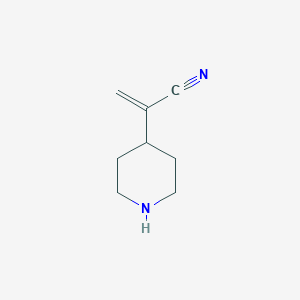

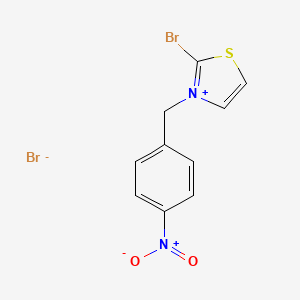
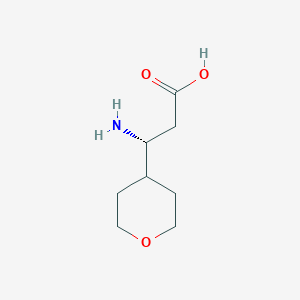
![[5-Chloro-2-(difluoromethoxy)phenyl]methanesulfonyl chloride](/img/structure/B13074809.png)
